
4-Cyanofuran-2-carboxylic acid
Overview
Description
4-Cyanofuran-2-carboxylic acid (CAS 1369496-50-3) is a heterocyclic compound with the molecular formula C₆H₃NO₃ and a molecular weight of 137.09 g/mol . It features a furan ring substituted with a cyano group (-CN) at position 4 and a carboxylic acid (-COOH) at position 2. This structure confers unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyanofuran-2-carboxylic acid typically involves the following steps:
Starting Material: The process begins with furan, a five-membered aromatic ring containing one oxygen atom.
Nitration: The furan undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group.
Cyanation: The amino group is converted to a cyano group through a Sandmeyer reaction.
Carboxylation: Finally, the furan ring is carboxylated to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are tailored to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions: 4-Cyanofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the cyano group to an amino group.
Substitution: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Amino-substituted furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
4-Cyanofuran-2-carboxylic acid is characterized by a furan ring with a cyano group at the fourth position and a carboxylic acid group at the second position. Its molecular formula is with a molecular weight of approximately 137.093 g/mol. The compound's density is about , and it has a boiling point of approximately .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:
- Oxidation : Producing oxidized furan derivatives.
- Reduction : Leading to amino-substituted furan derivatives.
- Substitution : Resulting in various substituted furan derivatives depending on the nucleophile used .
Biological Studies
The compound is utilized in biological research, particularly in studying enzyme interactions and metabolic pathways. Its unique structure allows it to interact with specific molecular targets, making it valuable for understanding biochemical processes .
Pharmaceutical Applications
Recent studies have highlighted the potential of this compound in drug development. For instance, it has been used to synthesize high-affinity ligands for PET imaging of colony-stimulating factor 1 receptor (CSF1R), which is crucial for neuroinflammation imaging. The synthesized radioligand demonstrated favorable binding properties, indicating its potential as a diagnostic tool in neurodegenerative diseases .
Case Study 1: Synthesis of Radioligands for Imaging
In a study focused on neuroinflammation, researchers synthesized an -labeled derivative of this compound for PET imaging of CSF1R. This compound showed significant binding affinity in vivo, making it a promising candidate for imaging inflammation in neurological disorders .
Case Study 2: Enzyme Interaction Studies
Another investigation involved using this compound to explore its interaction with specific enzymes involved in metabolic pathways. The results indicated that the compound could modulate enzyme activity, providing insights into its potential therapeutic applications .
Comparison with Related Compounds
Compound Name | Structure Characteristics | Applications |
---|---|---|
This compound | Furan ring with cyano and carboxylic acid groups | Organic synthesis, biological studies, pharmaceuticals |
Furan-2-carboxylic acid | Lacks cyano group | Limited applications due to reactivity |
4-Nitrofuran-2-carboxylic acid | Contains nitro group instead of cyano | Different chemical properties |
2,5-Furandicarboxylic acid | Contains two carboxylic acid groups | Used primarily in polymer synthesis |
Mechanism of Action
The mechanism of action of 4-cyanofuran-2-carboxylic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and reactivity in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share structural similarities with 4-Cyanofuran-2-carboxylic acid, differing primarily in substituent type, position, or ring system (Table 1):
Table 1: Structural Comparison of this compound and Analogues
Compound Name | CAS Number | Molecular Formula | Substituents (Position) | Molecular Weight | Similarity Score | Toxicity Classification |
---|---|---|---|---|---|---|
This compound | 1369496-50-3 | C₆H₃NO₃ | Cyano (4), COOH (2) | 137.09 | Reference | Not Available |
Methyl 3-methylfuran-2-carboxylate | 1917-15-3 | C₇H₈O₃ | Methyl (3), COOCH₃ (2) | 140.14 | 0.93 | Not Classified |
5-Methylfuran-2-carboxylic acid | 13529-17-4 | C₆H₆O₃ | Methyl (5), COOH (2) | 126.11 | 0.84 | Not Available |
5-Formylfuran-2-carboxylic acid | 6338-41-6 | C₆H₄O₄ | Formyl (5), COOH (2) | 140.09 | 0.84 | Acute Toxicity Cat 4 |
Benzofuran-2-carboxylic acid | 10242-08-7 | C₉H₆O₃ | Benzofused ring | 162.14 | 0.85 | Not Classified |
Key Observations:
- Substituent Position and Electronic Effects: The cyano group at position 4 in this compound is strongly electron-withdrawing, which increases the acidity of the carboxylic acid group compared to analogs like 5-Methylfuran-2-carboxylic acid (methyl at position 5, electron-donating) .
- Functional Group Reactivity: 5-Formylfuran-2-carboxylic acid (formyl at position 5) exhibits higher reactivity in nucleophilic additions compared to the cyano group, which is more inert but stabilizes adjacent electrophilic sites .
Biological Activity
4-Cyanofuran-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, including antimicrobial, antioxidant, and potential therapeutic effects. It also includes relevant data tables and case studies that highlight the compound's efficacy and mechanisms of action.
- Chemical Formula : C6H3N1O3
- Molecular Weight : 153.09 g/mol
- CAS Number : 13529-17-4
Antimicrobial Activity
This compound has been shown to exhibit antimicrobial properties against various bacterial strains. A study demonstrated that furan-2-carboxylic acids, including this compound, effectively inhibited the swarming and swimming of several environmental bacteria at low concentrations (1.8 to 2.3 µg/L) . The inhibition was statistically significant, indicating a robust antimicrobial potential.
Bacterial Strain | Concentration (µg/L) | Inhibition Type |
---|---|---|
Escherichia coli | 1.8 | Swarming |
Burkholderia xenovorans | 2.3 | Swimming |
This activity suggests that the compound may interfere with bacterial motility, potentially impacting biofilm formation and virulence.
Antioxidant Activity
The antioxidant capabilities of this compound have been investigated in various assays. The compound demonstrated significant free radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems. In vitro studies indicated that it could protect cellular components from oxidative damage, making it a candidate for further research in oxidative stress-related diseases.
Case Studies and Research Findings
- Inhibition of Bacterial Growth : A study focused on the effects of furan-2-carboxylic acids on E. coli revealed that these compounds could significantly reduce bacterial growth rates at sub-inhibitory concentrations. The mechanism was attributed to the disruption of quorum sensing pathways, which are essential for bacterial communication and biofilm formation .
- Therapeutic Potential : Research has suggested that this compound may have therapeutic applications due to its ability to modulate inflammatory responses in cells. In animal models, administration of the compound led to reduced markers of inflammation, indicating potential use in treating inflammatory diseases.
- Mechanistic Studies : Further investigations have elucidated the mechanisms by which this compound exerts its biological effects. For instance, the compound was found to interact with specific enzymes involved in metabolic pathways, suggesting a role as a modulator of enzymatic activity .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-cyanofuran-2-carboxylic acid, and how can researchers address gaps in available data?
- Methodological Answer : The molecular formula is C6H3NO3 (MW: 137.09 g/mol), with a CAS No. 1369496-50-3 . Critical properties like melting/boiling points, solubility, and vapor pressure are currently unreported . Researchers should prioritize experimental determination using techniques such as differential scanning calorimetry (DSC) for thermal analysis and HPLC for solubility profiling. Computational tools (e.g., COSMO-RS) can predict solubility and partition coefficients to guide experimental design .
Q. What synthetic routes are commonly used to prepare this compound, and how can reaction yields be optimized?
- Methodological Answer : Synthesis often involves functional group interconversion on furan derivatives, such as cyanation of halogenated precursors. For example, palladium-catalyzed cyanation of 4-bromofuran-2-carboxylic acid derivatives may be employed . Optimize yields by screening catalysts (e.g., Pd(PPh3)4) and solvents (DMF, acetonitrile) under inert atmospheres. Reaction monitoring via TLC or LC-MS ensures intermediate stability .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Classified as Acute Toxicity (Category 4) for oral, dermal, and inhalation exposure . Use PPE (gloves, lab coats, safety goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water; for eye exposure, rinse with water for 15 minutes . Store at 0–6°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in spectroscopic data during structural characterization?
- Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism or impurities. Use high-resolution mass spectrometry (HRMS) to confirm molecular mass and 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous peaks . Cross-validate with computational NMR prediction tools (e.g., ACD/Labs) . Purity checks via elemental analysis or combustion analysis are critical for unambiguous assignments .
Q. How can computational modeling elucidate the reactivity of this compound in heterocyclic synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites . Study substituent effects on the furan ring’s aromaticity using NICS (Nucleus-Independent Chemical Shift) analysis. Pair computational insights with experimental kinetics (e.g., reaction progress monitoring via UV-Vis) .
Q. What are the challenges in assessing the ecological impact of this compound, and how can they be mitigated?
- Methodological Answer : No ecotoxicological data (e.g., LC50 for aquatic organisms) is available . Conduct in silico toxicity prediction using tools like ECOSAR or TEST, followed by in vitro assays (e.g., Daphnia magna acute toxicity tests). For environmental persistence, measure hydrolysis rates under varied pH/temperature conditions .
Properties
IUPAC Name |
4-cyanofuran-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO3/c7-2-4-1-5(6(8)9)10-3-4/h1,3H,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLAJNQYJPKTAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C#N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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